4-bromo-3-Pyridinesulfonamide

Carbonic Anhydrase Inhibition Cancer Therapeutics Medicinal Chemistry

4-Bromo-3-pyridinesulfonamide is a regiospecific 3-sulfonamide-4-bromo pyridine building block for medicinal chemistry. The 4-bromo handle enables Suzuki/Buchwald coupling to explore CA IX/XII inhibitors (Ki as low as 5.2 nM), Chagas disease agents (EC50 5.4 µM), and kinase/COX-2 SAR. Its unique electronic profile ensures target engagement and synthetic versatility. Ideal for focused library synthesis.

Molecular Formula C5H5BrN2O2S
Molecular Weight 237.08 g/mol
CAS No. 361544-09-4
Cat. No. B13879950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-Pyridinesulfonamide
CAS361544-09-4
Molecular FormulaC5H5BrN2O2S
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)S(=O)(=O)N
InChIInChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyPXYZMOHBVKYFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-Pyridinesulfonamide (CAS 361544-09-4) Procurement & Technical Baseline


4-Bromo-3-pyridinesulfonamide (CAS 361544-09-4) is a heteroaromatic sulfonamide building block consisting of a pyridine core substituted at the 3-position with a sulfonamide group and at the 4-position with a bromine atom . The bromine substituent provides a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , while the sulfonamide moiety confers hydrogen-bonding capacity and polarity suitable for target engagement in medicinal chemistry campaigns [1]. Its molecular formula is C5H5BrN2O2S with a molecular weight of 237.07 g/mol .

4-Bromo-3-Pyridinesulfonamide (361544-09-4) Substitution Risks & Structure-Activity Considerations


Direct substitution of 4-bromo-3-pyridinesulfonamide with other bromopyridine sulfonamide regioisomers or 3-pyridinesulfonamides bearing different 4-position substituents is not scientifically justifiable without empirical validation. The regiospecific placement of bromine at the 4-position and sulfonamide at the 3-position creates a unique electronic and steric environment that dictates synthetic utility in cross-coupling reactions and biological target recognition . In carbonic anhydrase inhibition studies on a series of 3-pyridinesulfonamides, even minor structural modifications at the 4-position yielded Ki values spanning three orders of magnitude against hCA IX (5.2 nM to >1000 nM) [1]. Similarly, preliminary SAR studies on pyridyl sulfonamides against Trypanosoma cruzi demonstrated that analog potency varied from inactive to EC50 = 5.4 µM depending solely on substitution pattern [2]. The evidence presented below quantifies specific differential advantages of the 4-bromo-3-pyridinesulfonamide scaffold relative to closest analogs.

4-Bromo-3-Pyridinesulfonamide (361544-09-4) Quantitative Differentiation Evidence Guide


Regioisomeric Advantage: 4-Bromo vs. 5-Bromo-3-Pyridinesulfonamide Scaffold in Medicinal Chemistry

The 4-bromo substitution pattern is critical for achieving nanomolar potency in carbonic anhydrase (CA) inhibition. In a comparative study of 4-substituted 3-pyridinesulfonamides, the 4-(1H-1,2,3-triazol-1-yl) derivative (synthesized via CuAAC click chemistry from a 4-azido precursor) inhibited hCA IX with Ki = 8.4 nM [1]. In contrast, analogous 5-substituted-3-pyridinesulfonamides (e.g., 5-bromo-N-cyclohexyl-3-pyridinesulfonamide) lack comparable published inhibition data against cancer-associated hCA IX/XII isoforms, with available data limited to unrelated targets [2].

Carbonic Anhydrase Inhibition Cancer Therapeutics Medicinal Chemistry

Synthetic Versatility: Regioselective Lithiation at the 4-Position Enables Unique Derivatization Pathways

The 4-bromo substituent in 3-pyridinesulfonamides provides a defined site for regioselective lithiation and subsequent electrophilic trapping. In a foundational methodology study, directed ortho-lithiation of N-tert-butyl-3-pyridinesulfonamide occurred exclusively at the 4-position when the sulfonamide group was properly protected, enabling introduction of diverse electrophiles (iodine, aldehydes, boronic esters) at the 4-position in yields of 65-89% . This contrasts with 2-bromo-3-pyridinesulfonamide derivatives, where lithiation occurs preferentially at the 4-position but with competing side reactions due to the electron-withdrawing nature of the 2-bromo substituent .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Procurement Purity Benchmark: Commercial Availability at 98% Purity Enables Direct Use Without Further Purification

4-Bromo-3-pyridinesulfonamide is commercially available from multiple suppliers at a standard purity of 98% . This compares favorably to closely related 2-bromo-3-pyridinesulfonamide (CAS 1209458-42-3), which is often supplied at lower purity or requires custom synthesis, and 5-bromo-3-pyridinesulfonamide derivatives, which are predominantly available as part of larger combinatorial libraries with variable purity .

Chemical Procurement Building Blocks Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Relative to Benzene Sulfonamide Analogs

The pyridine core of 4-bromo-3-pyridinesulfonamide confers a distinct lipophilicity profile compared to classical benzene sulfonamides. Calculated LogP for 4-bromo-3-pyridinesulfonamide is approximately 0.49, with a TPSA of 73.05 Ų . In contrast, the benzene analog 4-bromobenzenesulfonamide (CAS 701-34-9) exhibits a higher calculated LogP of approximately 1.2 and TPSA of 68.5 Ų [1].

Drug Design ADME Medicinal Chemistry

4-Bromo-3-Pyridinesulfonamide (361544-09-4) Validated Application Scenarios


Development of Hypoxia-Selective Carbonic Anhydrase IX/XII Inhibitors

Medicinal chemistry teams developing next-generation CA IX/XII inhibitors for oncology applications should procure 4-bromo-3-pyridinesulfonamide as the starting scaffold. The 4-position bromine enables installation of diverse substituents (triazoles, amines, aryl groups) to optimize both potency and isoform selectivity. As established in Section 3, derivatives from this scaffold achieve Ki values as low as 5.2-18.3 nM against hCA IX [1], outperforming clinically used sulfonamides (acetazolamide: Ki = 25 nM).

Synthesis of Pyridyl Sulfonamide Libraries for Neglected Tropical Disease Screening

Research groups focused on Chagas disease or related kinetoplastid infections should select this scaffold for analog generation. The pyridyl sulfonamide chemotype has demonstrated EC50 values of 5.4-8.6 µM against intracellular Trypanosoma cruzi amastigotes with favorable selectivity indices (>36) [2]. The 4-bromo substituent provides a synthetic handle for rapid parallel library synthesis via Suzuki-Miyaura cross-coupling.

Construction of Focused Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

4-Bromo-3-pyridinesulfonamide serves as an ideal building block for generating focused libraries targeting ATP-binding pockets of kinases. The 4-bromo substituent undergoes efficient Suzuki and Buchwald-Hartwig coupling with >65% typical yields , while the 3-sulfonamide group mimics the sulfonamide moiety found in numerous FDA-approved kinase inhibitors (e.g., pazopanib, vandetanib).

Rational Design of COX-2 Selective Inhibitors Based on the Pyridine Sulfonamide Pharmacophore

The pyridine sulfonamide scaffold is a validated pharmacophore for COX-2 inhibition, with optimized pyridine acyl sulfonamides achieving IC50 = 0.8 µM [3]. The 4-bromo intermediate allows systematic exploration of substitution patterns at the 4-position while maintaining the critical 3-sulfonamide hydrogen-bonding motif with Arg120 and Tyr355 in the COX-2 active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-3-Pyridinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.